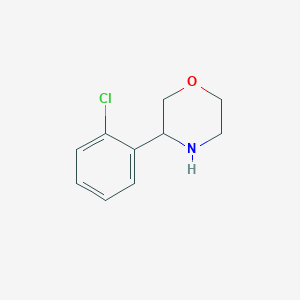![molecular formula C14H23N3 B1630758 [2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine CAS No. 885950-68-5](/img/structure/B1630758.png)
[2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine
Overview
Description
[2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine, also known as MPPE, is a compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a derivative of the well-known neurotransmitter, dopamine, and has been shown to possess unique properties that make it an attractive target for further investigation.
Scientific Research Applications
Cyclization and Synthesis of Medicinal Drugs
1-Amino-4-methylpiperazine, an intermediate in the synthesis of various medicinal drugs, was obtained through the reaction of N,N-bis(2-chloroethyl)methylamine with an aqueous solution of hydrazine. This process, along with an efficient method for its isolation, highlights its application in the synthesis of pharmaceuticals (Kushakova, Kuznetsov, Chernobroviy, & Garabadgiu, 2004).
Novel Synthesis Techniques
The addition of benzylamine or methylamine to 4-chloro-β-nitrostyrene allowed the successful obtention of 1-phenylethylene-1,2-diamines, demonstrating the chemical's role in the creation of novel compounds through unique synthesis techniques (Mouhtaram, Jung, & Stambach, 1993).
Donor−Acceptor Interactions
A study on 4-(X)-substituted naphthalimides with ferrocenyl headgroups revealed insights into the donor−acceptor interactions and the impact of the substituents on spectrochemical properties. This research provides a basis for understanding the electronic interactions in compounds for potential applications in materials science and electronics (McAdam et al., 2003).
Alpha 1-Adrenoceptor Antagonists
The synthesis of 2-[(substituted phenylpiperazin-1-yl)methyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-ones demonstrated potent and selective alpha 1-adrenoceptor antagonistic activity, indicating their potential as antihypertensive agents. This work underlines the chemical's relevance in creating targeted therapeutics (Chern et al., 1993).
properties
IUPAC Name |
N-methyl-2-(4-methylpiperazin-1-yl)-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-15-14(13-6-4-3-5-7-13)12-17-10-8-16(2)9-11-17/h3-7,14-15H,8-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLLDKIXAMGZLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CN1CCN(CC1)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301008250 | |
| Record name | N-Methyl-2-(4-methylpiperazin-1-yl)-1-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301008250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine | |
CAS RN |
885950-68-5 | |
| Record name | N-Methyl-2-(4-methylpiperazin-1-yl)-1-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301008250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



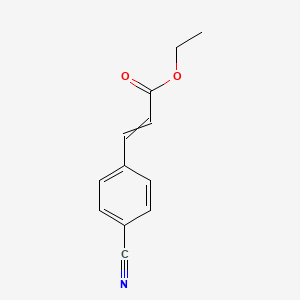
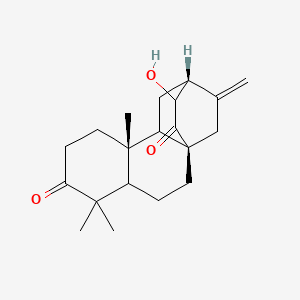

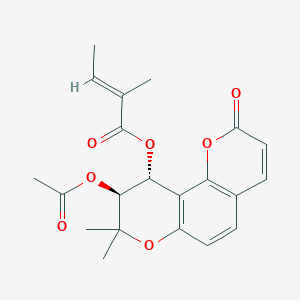


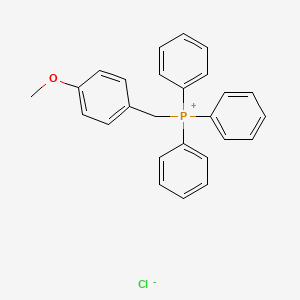

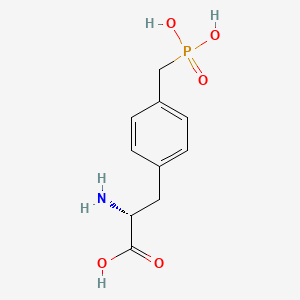
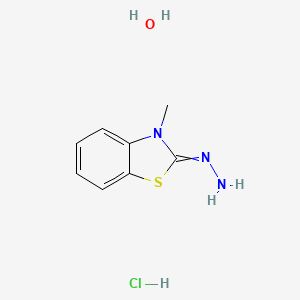
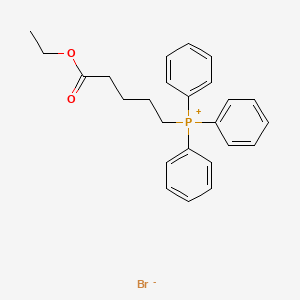

![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1630711.png)
